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molecular formula C11H14BrNO B8552530 5-Bromo-2-cyclopentyloxyaniline

5-Bromo-2-cyclopentyloxyaniline

Cat. No. B8552530
M. Wt: 256.14 g/mol
InChI Key: SXCQMPISPRIMLD-UHFFFAOYSA-N
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Patent
US08642619B2

Procedure details

Concentrated hydrochloric acid (5.8 ml) was added to an ethanol solution (100 ml) of N-(5-bromo-2-cyclopentyloxyphenyl)acetamide (3.4 g, 11.4 mmol), and the resulting mixture was stirred for 3 hours while heating under reflux. After the reaction mixture was cooled to room temperature, a 5N sodium hydroxide solution (14.2 ml) was added to obtain a pH of 11. The resulting mixture was then extracted with dichloromethane. The organic layer was washed with a saturated sodium chloride aqueous solution, and then concentrated under reduced pressure. The residue was then purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1). The purified product was concentrated under reduced pressure to thereby obtain 2.97 g of oily pale yellow 5-bromo-2-cyclopentyloxyaniline (yield: 100%).
Quantity
5.8 mL
Type
reactant
Reaction Step One
Name
N-(5-bromo-2-cyclopentyloxyphenyl)acetamide
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:4]=[CH:5][C:6]([O:13][CH:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)=[C:7]([NH:9]C(=O)C)[CH:8]=1.[OH-].[Na+]>C(O)C>[Br:2][C:3]1[CH:4]=[CH:5][C:6]([O:13][CH:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)=[C:7]([CH:8]=1)[NH2:9] |f:2.3|

Inputs

Step One
Name
Quantity
5.8 mL
Type
reactant
Smiles
Cl
Name
N-(5-bromo-2-cyclopentyloxyphenyl)acetamide
Quantity
3.4 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)NC(C)=O)OC1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
14.2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
to obtain a pH of 11
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was then extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium chloride aqueous solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was then purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1)
CONCENTRATION
Type
CONCENTRATION
Details
The purified product was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=CC(=C(N)C1)OC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.97 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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